molecular formula C28H26ClN3O3S2 B14731261 N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide CAS No. 6574-51-2

N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide

Cat. No.: B14731261
CAS No.: 6574-51-2
M. Wt: 552.1 g/mol
InChI Key: ZQLVLPJMGWZMOW-UHFFFAOYSA-N
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Description

N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution reaction of 1-benzhydrylpiperazine with a suitable sulfonyl chloride derivative, followed by further functionalization to introduce the thiophene and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications as an enzyme inhibitor, particularly in the treatment of diseases where enzyme activity is dysregulated.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by preventing substrate binding or catalysis. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

6574-51-2

Molecular Formula

C28H26ClN3O3S2

Molecular Weight

552.1 g/mol

IUPAC Name

N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C28H26ClN3O3S2/c29-25-15-16-26(36-25)37(34,35)30-24-13-11-23(12-14-24)28(33)32-19-17-31(18-20-32)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-16,27,30H,17-20H2

InChI Key

ZQLVLPJMGWZMOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(S5)Cl

Origin of Product

United States

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